4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one
Description
4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxyl group at the 4-position and a 4-isopropylphenyl substituent. Structurally, it combines a ketone moiety with aromatic and aliphatic groups, which influence its physicochemical and biological properties. Cyclohexanone derivatives are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals . For instance, phenylcyclohexane analogs are utilized as plasticizers, stabilizers for propellants, and bioactive agents in drug discovery .
Properties
IUPAC Name |
4-hydroxy-4-(4-propan-2-ylphenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-3-5-13(6-4-12)15(17)9-7-14(16)8-10-15/h3-6,11,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXHXQTUCQMXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-(propan-2-yl)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Procedure: The cyclohexanone is reacted with 4-(propan-2-yl)benzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-oxo-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one.
Reduction: Formation of 4-hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)cyclohexanone (CAS 499-76-3)
This compound shares the cyclohexanone core and a hydroxyphenyl substituent but lacks the isopropyl group. The absence of the isopropyl group reduces steric hindrance and lipophilicity compared to the target compound.
4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7)
Here, the hydroxyl group is replaced by a dimethylamino (-N(CH₃)₂) group. This compound is listed in pharmaceutical databases (e.g., ChEMBL) as a research intermediate, suggesting utility in drug discovery .
4-(propan-2-yl)cyclohex-2-en-1-one (CAS 2158-61-4)
This enone derivative features a cyclohexenone ring (with a conjugated double bond) and an isopropyl group. The α,β-unsaturated ketone system increases reactivity in Michael addition reactions, distinguishing it from the saturated cyclohexanone core of the target compound. Its applications include synthetic intermediates for fragrances or polymers .
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
This structurally complex derivative (synthesized via ethylacetoacetate and benzaldehyde condensation) includes ester, hydroxyl, and phenyl groups. Its crystal structure adopts a chair conformation with intermolecular hydrogen bonding, leading to columnar packing . Such derivatives are explored as stabilizers for propellants and bioactive peptides, highlighting the role of substituents in modulating stability and bioactivity .
Physicochemical and Functional Comparisons
Biological Activity
4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one, also known by its chemical formula CHO, is an organic compound characterized by a cyclohexanone core substituted with a hydroxy group and a 4-(propan-2-yl)phenyl group. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 232.32 g/mol |
| SMILES | CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)O |
| InChI | InChI=1S/C15H20O2/c1-11(2)... |
The compound's structure features a cyclohexanone ring that contributes to its reactivity and interactions with biological targets. The presence of the hydroxy group enhances its ability to form hydrogen bonds, influencing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, potentially through interference with cell membrane integrity or metabolic pathways. The specific mechanisms are still under investigation, but preliminary data suggest that it may act by disrupting essential enzymatic functions in microbial cells.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins. In vitro assays have reported IC values indicating significant inhibition of COX-1 and COX-2 activities, comparable to established anti-inflammatory drugs .
Table: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| This compound | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. Its structure allows for effective binding to target sites, potentially altering signal transduction pathways or inhibiting enzyme activity directly. The hydroxy group plays a critical role in enhancing these interactions through hydrogen bonding.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
- Anti-inflammatory Research : In a controlled study involving carrageenan-induced paw edema in rats, the compound showed a marked reduction in inflammation compared to control groups, supporting its development as an anti-inflammatory drug candidate.
- Enzyme Inhibition Studies : Further research has focused on the compound's ability to inhibit specific enzymes involved in metabolic processes, indicating its potential role in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
